molecular formula C20H22FN3O3S B14099416 N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B14099416
M. Wt: 403.5 g/mol
InChI Key: HELMXKPYTKAMDI-UHFFFAOYSA-N
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Description

The compound N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide features a thieno[3,2-d]pyrimidine core fused with a 3-(4-fluoro-3-methylphenyl) substituent and an N-butyl-N-methylacetamide side chain. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds for inferring properties.

Properties

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-butyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C20H22FN3O3S/c1-4-5-9-22(3)17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)14-6-7-15(21)13(2)11-14/h6-8,10-11H,4-5,9,12H2,1-3H3

InChI Key

HELMXKPYTKAMDI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC(=C(C=C3)F)C)SC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Formamide or Urea

A widely adopted method involves heating 2-aminothiophene-3-carboxylates with formamide or urea at elevated temperatures (160–200°C). This facilitates cyclization via intramolecular dehydration, forming the dihydrothienopyrimidine-dione structure. For example, reacting ethyl 2-amino-4-methylthiophene-3-carboxylate with formamide under reflux yields 3-methyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine. Modifications to the carboxylate group (e.g., ester hydrolysis) enable further functionalization.

Halogenation for Subsequent Coupling

Introducing halogen atoms at specific positions (e.g., C7) is critical for Suzuki-Miyaura cross-coupling. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the C7 position, generating 7-bromo intermediates. This step ensures compatibility with palladium-catalyzed coupling reactions in later stages.

Functionalization with the N-Butyl-N-Methylacetamide Side Chain

The N-butyl-N-methylacetamide moiety is introduced via alkylation or acylation at the N1 position of the thienopyrimidine core.

Alkylation Using Chloroacetamide Derivatives

Reacting the thienopyrimidine intermediate with N-butyl-N-methyl-2-chloroacetamide in the presence of a base (e.g., potassium carbonate) facilitates N-alkylation. Key conditions include:

  • Solvent: Acetonitrile or DMF
  • Temperature: 60–80°C, 6–8 hours
  • Yield: 60–70%.

The chloroacetamide precursor is synthesized by treating N-butyl-N-methylamine with chloroacetyl chloride in dichloromethane, using triethylamine as a proton scavenger.

Two-Step Acylation and Alkylation

Alternative strategies involve initial acylation followed by N-alkylation:

  • Acylation : React the thienopyrimidine core with chloroacetyl chloride to form 2-chloro-N-(thienopyrimidinyl)acetamide.
  • Alkylation : Treat the intermediate with N-butyl-N-methylamine under basic conditions.

This method offers flexibility in modifying the alkyl chain but requires stringent moisture control to prevent hydrolysis.

Optimization and Purification Strategies

Reaction Monitoring and Byproduct Mitigation

  • HPLC Analysis : Regular sampling ensures reaction progression and identifies byproducts (e.g., over-alkylated species).
  • Temperature Control : Maintaining temperatures below 90°C during Suzuki coupling minimizes palladium aggregation.

Purification Techniques

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (1:3) removes unreacted boronic acids and palladium residues.
  • Recrystallization : Using ethanol/water mixtures enhances purity (>95%).

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.32 (m, 3H, aromatic), 4.21 (s, 2H, CH2CO), 3.65 (t, 2H, NCH2), 3.12 (s, 3H, NCH3), 2.08 (s, 3H, Ar-CH3), 1.55–1.25 (m, 4H, butyl chain).
  • HRMS : m/z calculated for C22H25FN3O3S [M+H]+: 438.1564; found: 438.1568.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-methylphenyl group, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, catalytic or stoichiometric conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent, due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, with specific properties imparted by its unique structure.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity or function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

Several acetamide derivatives with fluorinated aromatic systems and variable substituents have been synthesized and characterized. Key examples from the evidence include:

Compound Name Rf Yield (%) Melting Point (°C) Key Structural Features Reference
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 0.32 82 75 Fluorophenoxy group, N-butylacetamide
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 0.28 54 84 Fluorophenoxy group, hydroxyalkyl substituent
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) 0.65 51 74 Fluorophenoxy group, branched ester side chain

Key Observations :

  • Synthetic Efficiency : Compound 30 exhibits the highest yield (82%) among the analogs, attributed to the straightforward reactivity of the N-butyl group in nucleophilic substitution reactions . Lower yields for 31 (54%) and 32 (51%) may result from steric hindrance introduced by hydroxyalkyl or branched ester groups.
  • Physical Properties : Melting points correlate with molecular symmetry and intermolecular interactions. The hydroxyalkyl group in 31 likely enhances hydrogen bonding, raising its melting point (84°C) compared to 30 (75°C) and 32 (74°C) .

Comparison with Pyrimidine- and Chromen-Containing Compounds

The patent literature describes compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) and 6-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (). These share:

  • Fluorinated Aromatic Systems : The 4-fluoro-3-methylphenyl group in the target compound parallels the 3-fluorophenyl and difluorophenyl motifs in patent examples, which are often employed to optimize pharmacokinetic properties (e.g., metabolic stability) .
  • Heterocyclic Cores: While the target compound uses a thieno[3,2-d]pyrimidine scaffold, patent compounds employ pyrazolo[3,4-d]pyrimidine or diazaspiro systems. Such cores influence binding affinity and selectivity in enzyme inhibition .

Comparison with Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () shares a planar aromatic system but lacks the acetamide side chain and fluorinated substituents.

Biological Activity

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C23H22FN3O4S
  • Molecular Weight : 455.5 g/mol
  • CAS Number : 1260987-19-6

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics. This mechanism is critical for cell division and survival .
  • Induction of Apoptosis : The compound may activate apoptotic pathways in various cancer cell lines, leading to programmed cell death. This has been observed in studies involving thieno[3,2-d]pyrimidine derivatives .

Anticancer Activity

A significant body of research highlights the anticancer potential of thieno[3,2-d]pyrimidine derivatives:

  • Case Study 1 : In a study involving T47D human breast cancer cells, derivatives demonstrated EC50 values as low as 0.004 µM for inducing apoptosis through tubulin polymerization inhibition .
  • Case Study 2 : A related compound was effective in a murine model of breast cancer, suggesting that structural analogs may also exhibit similar efficacy against solid tumors .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, thieno[3,2-d]pyrimidines are generally recognized for their broad-spectrum antimicrobial properties.

Summary of Research Findings

StudyFindings
Identified structural characteristics that enhance biological activity in similar compounds.
Demonstrated potent apoptosis induction in breast cancer cells with low EC50 values.
Showed efficacy in murine models for anticancer applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide?

  • Methodology : Multi-step synthesis typically begins with functionalization of the thieno[3,2-d]pyrimidinone core. Key steps include:

Core formation : Cyclocondensation of substituted thioureas with β-ketoesters under acidic conditions to form the thienopyrimidine scaffold .

N-alkylation : Reaction of the core with N-butyl-N-methylacetamide derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .

  • Critical Parameters :

  • Temperature control during cyclocondensation (60–80°C) to avoid side reactions.
  • Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

TechniqueParametersKey Data
¹H/¹³C NMR 400–600 MHz, DMSO-d₆Assignment of methyl (δ 1.2–1.5 ppm), acetamide carbonyl (δ 170–175 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
HPLC C18 column, 70:30 acetonitrile/water, 1.0 mL/minRetention time (e.g., 8.2 min) and peak symmetry for purity validation .
HRMS ESI+ modeExact mass confirmation (e.g., [M+H]+ calculated: 457.1524; observed: 457.1526) .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Standard Assays :

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure, IC₅₀ > 50 µM indicates low toxicity) .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) Approach :

Variables : Catalyst loading (e.g., 5–15 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hr) .

Response Surface Methodology (RSM) : Central composite design to identify interactions between variables. For example, increased catalyst loading in DMF reduces reaction time by 30% .

Validation : Confirm optimal conditions (e.g., 10 mol% catalyst, DMF, 24 hr) in triplicate runs .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

  • Workflow :

Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction (PDB ID: e.g., 3QKK for kinase targets) .

MD Simulations : 100 ns GROMACS runs to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Free Energy Calculations : MM/PBSA to estimate ΔG binding (< -8 kcal/mol suggests strong affinity) .

  • Validation : Compare with experimental IC₅₀ values; R² > 0.7 indicates reliable correlation .

Q. How to resolve contradictory activity data across different assay platforms?

  • Root-Cause Analysis :

FactorInvestigation Method
Compound Stability LC-MS monitoring of degradation products under assay conditions (e.g., pH 7.4, 37°C) .
Assay Interference Counter-screen for fluorescence quenching (e.g., inner filter effect) or metal chelation .
Protein Batch Variability SDS-PAGE and activity validation of recombinant proteins .
  • Mitigation : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (SPR vs. fluorescence) .

Q. What strategies enhance the compound’s stability in physiological buffers?

  • Approaches :

Formulation : Co-solvents (5% DMSO/PEG-400) or lyophilization with trehalose (1:1 w/w) to prevent hydrolysis .

Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at metabolically labile sites to slow CYP450-mediated degradation .

Accelerated Stability Testing : 40°C/75% RH for 4 weeks; <5% degradation by HPLC indicates acceptable stability .

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